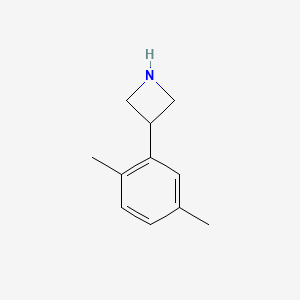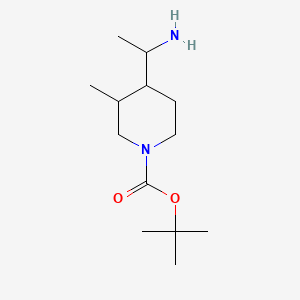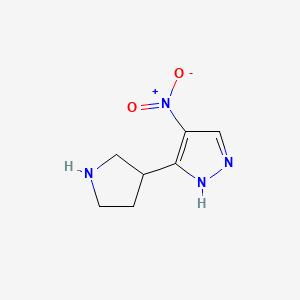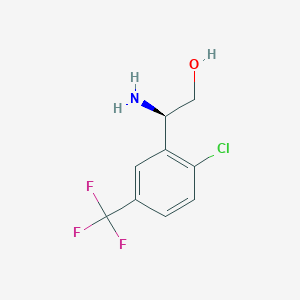
3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid is an organic compound with a molecular formula of C10H11FO4 This compound is characterized by the presence of a fluorine atom, a methoxy group, and a hydroxypropanoic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methoxyphenylboronic acid.
Reaction with Grignard Reagent: The boronic acid is reacted with a Grignard reagent, such as ethylmagnesium bromide, under anhydrous conditions to form the corresponding phenylmagnesium bromide intermediate.
Addition of Carbon Dioxide: The intermediate is then treated with carbon dioxide gas to introduce the carboxyl group, forming the carboxylic acid.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Formation of 3-(5-Fluoro-2-methoxyphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 5-Fluoro-2-methoxyphenylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
Uniqueness
3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid is unique due to the presence of both a fluorine atom and a hydroxypropanoic acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11FO4 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11FO4/c1-15-9-3-2-6(11)4-7(9)8(12)5-10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14) |
InChI Key |
OFXQVGHOACITRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


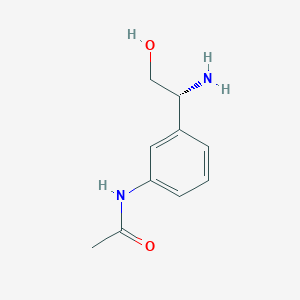


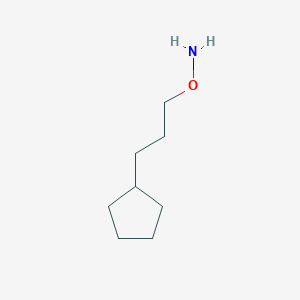
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13601108.png)


